molecular formula C15H13BrO3 B1272271 3-Bromo-3',4'-dimethoxybenzophenone CAS No. 681469-97-6

3-Bromo-3',4'-dimethoxybenzophenone

Cat. No.: B1272271
CAS No.: 681469-97-6
M. Wt: 321.16 g/mol
InChI Key: GXJWCGOCTKMLQU-UHFFFAOYSA-N
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Description

3-Bromo-3’,4’-dimethoxybenzophenone is an organic compound with the molecular formula C15H13BrO3. It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’,4’-dimethoxybenzophenone typically involves the bromination of 3’,4’-dimethoxybenzophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-3’,4’-dimethoxybenzophenone may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3’,4’-dimethoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted benzophenones with various functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

3-Bromo-3’,4’-dimethoxybenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3’,4’-dimethoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through various pathways .

Comparison with Similar Compounds

  • 3-Bromo-4’-methoxybenzophenone
  • 3-Bromo-3’,4’-dihydroxybenzophenone
  • 3-Bromo-3’,4’-dimethylbenzophenone

Comparison: 3-Bromo-3’,4’-dimethoxybenzophenone is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-bromophenyl)-(3,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJWCGOCTKMLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373036
Record name 3-Bromo-3',4'-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681469-97-6
Record name 3-Bromo-3',4'-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 681469-97-6
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